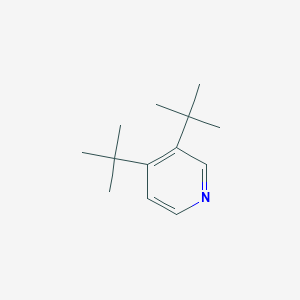

3,4-Di-tert-butylpyridine

Description

Properties

CAS No. |

89032-20-2 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

3,4-ditert-butylpyridine |

InChI |

InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-9-11(10)13(4,5)6/h7-9H,1-6H3 |

InChI Key |

NVQUMACQCJVKOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)C(C)(C)C |

Origin of Product |

United States |

Elucidation of Reactivity Profiles and Steric Electronic Parameters in 3,4 Di Tert Butylpyridine Analogues

Quantitative Parameterization of Steric Hindrance in Bulky Pyridines

To quantify the steric environment around the nitrogen atom in bulky pyridines, several computational descriptors have been developed and applied. These parameters provide a numerical scale to compare the steric bulk of different ligands and to correlate steric properties with reactivity.

The percent buried volume (%VBur) is a widely used steric descriptor that calculates the percentage of the volume of a sphere around a central atom (in this case, the nitrogen of the pyridine) that is occupied by the atoms of the ligand. rsc.org This parameter is a powerful tool for quantifying the steric hindrance of a ligand. rsc.org The calculation is typically performed using computational methods like Density Functional Theory (DFT). rsc.org For a series of two- and three-dimensional pyridine (B92270) derivatives, the %VBur has been parameterized to quantitatively describe their interactions with Lewis acids. researchgate.netresearchgate.net

The %VBur is sensitive to the radius of the sphere chosen for the calculation, with different radii providing insight into the steric bulk at different distances from the metal center. acs.org For instance, a smaller radius emphasizes proximal steric hindrance, while a larger radius can capture more remote steric effects. nih.gov Studies have shown a strong correlation between the %VBur of pyridine ligands and their association energies with Lewis acids, such as B(C₆F₅)₃. researchgate.net

Table 1: Computed Percent Buried Volume (%VBur) for Selected Pyridine Derivatives

| Compound | %VBur (r = 1.7 Å) | %VBur (r = 2.2 Å) |

|---|---|---|

| Pyridine (P1) | 23.9 | 18.4 |

| 2-Methylpyridine (P2) | 28.3 | 22.1 |

| 2,6-Dimethylpyridine (P3) | 28.7 | 22.5 |

| 2-tert-Butylpyridine | 33.7 | 26.8 |

| 2,6-Di-tert-butylpyridine (B51100) | 37.7 | 31.3 |

| Quinoline | 28.3 | 21.8 |

Data sourced from computational studies on pyridine derivatives. researchgate.net

Originally developed for phosphine (B1218219) ligands, the Tolman cone angle (θ) is another critical measure of steric bulk. wikipedia.org It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org The cone angle can be determined from crystal structures or calculated using computational methods. rsc.org

For bulky pyridines, the Tolman cone angle provides a valuable metric to rationalize their coordination chemistry and reactivity. researchgate.net Similar to %VBur, the cone angle has been shown to correlate with the reactivity and selectivity of catalysts containing these ligands. montana.edu The parameterization of the Tolman cone angle for a wide range of pyridine derivatives has been instrumental in developing predictive models for their behavior in catalytic systems. researchgate.netresearchgate.net

The He₈_Steric descriptor is a computational parameter that provides another means to quantify the steric hindrance of a ligand. researchgate.net This descriptor has been used in conjunction with %VBur and the Tolman cone angle to build a comprehensive understanding of the steric profiles of bulky pyridines. researchgate.netresearchgate.net The He₈_Steric descriptor has been shown to quantitatively describe the interactions of these pyridines with both carbon- and boron-centered Lewis acids. researchgate.net

Table 2: Computed Steric Parameters for Selected Pyridine Derivatives

| Compound | Tolman Cone Angle (θ) [°] | He₈_Steric [kcal/mol] |

|---|---|---|

| Pyridine (P1) | 119 | 2.1 |

| 2-Methylpyridine (P2) | 134 | 4.8 |

| 2,6-Dimethylpyridine (P3) | 145 | 7.9 |

| 2-tert-Butylpyridine | 158 | 10.2 |

| 2,6-Di-tert-butylpyridine | 182 | 18.6 |

| Quinoline | 134 | 4.8 |

Data sourced from computational studies on pyridine derivatives. researchgate.net

Distinctive Non-Nucleophilic Basic Properties of Di-tert-butylpyridines

The basicity of substituted pyridines is a function of both electronic and steric effects. Electron-donating groups generally increase basicity by increasing the electron density on the nitrogen atom, making its lone pair more available for protonation. Conversely, steric hindrance, particularly from bulky groups at the positions ortho to the nitrogen (C2 and C6), can impede the approach of a proton and solvation of the resulting pyridinium (B92312) cation, thereby reducing basicity in solution.

In the case of 3,4-di-tert-butylpyridine, the bulky tert-butyl groups are located at the meta and para positions relative to the nitrogen atom. This substitution pattern means there is no significant steric hindrance around the nitrogen lone pair, unlike in its well-known sterically hindered isomer, 2,6-di-tert-butylpyridine. stackexchange.commasterorganicchemistry.com Therefore, 3,4-di-tert-butylpyridine is not expected to function as a non-nucleophilic base in the same manner as 2,6-di-tert-butylpyridine, whose reactivity is dominated by steric shielding. stackexchange.comdrugfuture.com The basicity of 3,4-di-tert-butylpyridine will be primarily governed by the electronic effects of its substituents.

Both tert-butyl groups are electron-donating via the inductive effect (+I). The group at the 4-position further increases electron density at the nitrogen through resonance (hyperconjugation). This combined electronic enhancement should render 3,4-di-tert-butylpyridine a stronger base than pyridine itself, and also more basic than either of the monosubstituted tert-butylpyridines.

The gas-phase basicity, or proton affinity (PA), reflects the intrinsic basicity of a molecule without solvent effects. In the gas phase, steric hindrance to solvation is absent, and the basicity of alkylpyridines generally increases with the number and size of alkyl groups due to their polarizability and electron-donating nature. cdnsciencepub.comresearchgate.net While the experimental PA value for 3,4-di-tert-butylpyridine is not available, it is expected to be higher than that of both 3-tert-butylpyridine and 4-tert-butylpyridine (B128874) due to the additive electron-donating effects of the two alkyl groups.

To contextualize the expected basicity, the following table presents data for related pyridine compounds.

| Compound | pKa of Conjugate Acid | Proton Affinity (kJ/mol) |

| Pyridine | 5.2 | ~924 |

| 3-tert-Butylpyridine | 5.54 (Predicted) guidechem.com | Not Available |

| 4-tert-Butylpyridine | 5.99 parchem.comchemicalbook.com | 954 nist.gov |

| 2,6-Di-tert-butylpyridine | 3.58 stackexchange.comdrugfuture.com | 976 nist.gov |

This table is interactive. Click on the headers to sort the data.

The data clearly shows that a 4-tert-butyl group significantly increases basicity compared to pyridine, as seen in the pKa of 4-tert-butylpyridine. parchem.comchemicalbook.com Conversely, the pKa of 2,6-di-tert-butylpyridine is anomalously low in solution due to profound steric hindrance, despite its very high intrinsic basicity in the gas phase. stackexchange.comdrugfuture.comnist.gov For 3,4-di-tert-butylpyridine, the absence of this steric hindrance and the presence of two electron-donating groups suggest its pKa would be greater than 5.99.

Influence of Tertiary Butyl Substituents on Electronic Properties of the Pyridine Ring

The electronic properties of the pyridine ring are significantly modulated by the nature and position of its substituents. The tert-butyl group is a classic example of an electron-donating group (EDG) that operates primarily through an inductive effect (+I). This effect involves the polarization of the sigma (σ) bond framework, pushing electron density towards the more electronegative sp²-hybridized carbons of the pyridine ring.

In 3,4-di-tert-butylpyridine, both alkyl groups contribute to increasing the electron density of the aromatic system.

4-tert-Butyl Group: A substituent at the 4-position (para to the nitrogen) can influence the ring's electron density through both inductive and resonance effects. The 4-tert-butyl group enhances the electron density on the nitrogen atom effectively, as it is in direct conjugation. This donation stabilizes the positive charge that develops on the nitrogen in the protonated form, thus increasing basicity. mdpi.comresearchgate.net

3-tert-Butyl Group: A substituent at the 3-position (meta to the nitrogen) primarily exerts an inductive effect. cdnsciencepub.com It cannot enter into direct resonance with the nitrogen atom. Therefore, its electron-donating contribution to the basicity is generally less pronounced than that of a 4-substituent. researchgate.net

The cumulative effect of having tert-butyl groups at both the 3- and 4-positions is a significant enrichment of the pyridine ring's electron density. This heightened electron density not only increases the basicity of the nitrogen atom but also influences the reactivity of the ring carbons towards electrophilic substitution, although such reactions are less common for pyridines compared to benzene. The increased electron density on the pyridine nitrogen enhances its nucleophilicity and its ability to coordinate with metal centers. nih.gov

The expected electronic contributions of the substituents in 3,4-di-tert-butylpyridine are summarized in the table below.

| Substituent Position | Electronic Effect | Influence on Ring Electron Density |

| 3-position (meta) | Inductive (+I) | Moderate increase |

| 4-position (para) | Inductive (+I) & Resonance | Strong increase |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Chemical Transformations Involving 3,4 Di Tert Butylpyridine and Bulky Pyridine Bases

Role as Proton Trapping Agents in Mechanistic Elucidations

Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), are frequently utilized as non-nucleophilic proton traps to differentiate between protic and non-protic initiation mechanisms in cationic polymerizations. kpi.uatandfonline.com The fundamental principle is that these bulky bases are reactive towards protons but are assumed to be unreactive towards Lewis acids and carbocations due to steric hindrance. kpi.uaacs.org When the addition of a hindered pyridine (B92270) suppresses a polymerization, it is inferred that the initiation mechanism involves protons. kpi.ua For instance, in the polymerization of isobutylene (B52900) initiated by cumyl chloride/BCl3, the presence of DTBP led to the suppression of polymer fractions attributed to proton-initiation. kpi.ua

In the context of living carbocationic polymerization of isobutylene, DTBP has been employed to achieve polymers with a narrow molecular weight distribution. tandfonline.com Its role is to trap protic impurities in the system, which would otherwise lead to uncontrolled initiation events. tandfonline.com The polymerization rate in these systems is not significantly affected by an excess of DTBP, indicating that the living nature of the polymerization is due to the inherent characteristics of the dormant/active equilibrium and not carbocation stabilization by the pyridine. tandfonline.comcapes.gov.br

Furthermore, the study of polymerization kinetics of cyclic esters like ε-caprolactone and L,L-dilactide in the presence of hindered amines such as 2,6-di-tert-butylpyridine has helped to refute mechanisms involving protonated active species. researchgate.net The observation that the polymerization rate is either unaffected or even increased in the presence of these "proton traps" suggests that mechanisms involving primary or secondary oxonium ions are unlikely. researchgate.net

Impact on Lewis Acid-Catalyzed Reaction Pathways and Selectivity

The sterically hindered nature of bases like 2,6-di-tert-butylpyridine can be exploited to probe the nature of acidity in catalytic reactions. These bases are strong enough to capture protons, thereby inhibiting Brønsted acid-catalyzed pathways. rsc.org However, due to their bulk, they are less likely to coordinate with and inhibit sterically demanding Lewis acidic centers. rsc.org This differential reactivity allows for the elucidation of whether a reaction is promoted by Brønsted or Lewis acidity.

For example, in a nucleophilic addition reaction catalyzed by a bulky hafnium-containing polyoxometalate (POM/Hf), the addition of pyridine completely halted the reaction. rsc.org In contrast, the presence of 2,6-di-tert-butylpyridine had no inhibitory effect, suggesting that the reaction proceeds via Lewis acid catalysis, where the hafnium center is the active Lewis acid, rather than through a Brønsted acid mechanism. rsc.org

In the context of silyl (B83357) cation catalysis, the use of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DBPy) was shown to dramatically decrease the reaction rate. diva-portal.org This was interpreted as the neutralization of acid inhibiting the regeneration of the true silyl cation catalyst, thereby suppressing the catalytic cycle. diva-portal.org This demonstrates the significant impact that a hindered base can have on reaction pathways that rely on the presence of even catalytic amounts of acid.

Mechanistic Insights into Electrophilic Borylation Processes Mediated by Hindered Bases

In electrophilic borylation reactions, bulky pyridine bases play a crucial role in the proposed mechanisms. For instance, in the N-directed electrophilic borylation of aromatics using BCl3/AlCl3, a bulky amine base like 2,6-di-tert-butylpyridine (tBu2Py) is thought to facilitate the abstraction of HX from a "Wheland" intermediate, thereby liberating the borylated product. rsc.org DFT analysis supports a reaction sequence where the addition of tBu2Py appears to accelerate the exchange between free and complexed BCl3. rsc.org

In the synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs) via a 1,4-boron migration process, the choice of the bulky base was found to be critical. d-nb.info While 2,4,6-tri-tert-butylpyridine (B184576) (TBP) gave the highest yield, less bulky bases like 2,6-di-tert-butylpyridine and 2,2,6,6-tetramethylpiperidine (B32323) resulted in lower yields of the desired product. d-nb.info This suggests that the steric environment provided by the base is a key factor in the efficiency of the borylation and subsequent migration steps.

Furthermore, in the borylation of terminal alkenes, the combination of BBr3 with a 2,6-disubstituted pyridine is employed. researchgate.net Mechanistic considerations suggest that the reaction can proceed through either electrophilic substitution with BBr3 or with a borenium cation, [BBr2·Py]⁺, depending on the specific hindered pyridine used. researchgate.net

Kinetic Studies of Reactions with Carbocation Species

Kinetic studies involving the reaction of carbocations with various pyridine derivatives have provided quantitative data on the effect of steric hindrance. Flash photolysis has been used to measure the rate constants of the reaction between tris(p-methoxyphenyl)vinyl cations and pyridines. kpi.ua These studies revealed that 2,6-di-tert-butylpyridine (DBP) exhibits the lowest reactivity, with a rate constant of 3.4 x 10⁴ L·mol⁻¹·s⁻¹. kpi.ua In contrast, 4-tert-butylpyridine (B128874) showed the highest reactivity (k₂ = 3.2 x 10⁷ L·mol⁻¹·s⁻¹), even higher than unsubstituted pyridine, which is attributed to the inductive effect of the tert-butyl group increasing the electron density at the nitrogen. kpi.ua

These kinetic measurements underscore the pronounced steric hindrance effect exerted by alkyl groups in the 2 and 6 positions of the pyridine ring. kpi.ua While the reactivity of DBP is significantly lower than less hindered pyridines, a rate constant on the order of 10⁴ L·mol⁻¹·s⁻¹ is not negligible under all conditions. kpi.ua

In the context of carbocationic polymerization, competition experiments have been used to determine the relative reactivities of different monomers. researchgate.net The addition of monomers like isobutylene and styrene (B11656) to living poly(p-methoxystyrene) in the presence of 2,6-di-tert-butylpyridine as a proton trap allowed for the calculation of reactivity ratios, providing valuable kinetic data for copolymerization processes. researchgate.net

Analysis of Photoinduced Ligand-to-Metal Charge Transfer Mechanisms

Photoinduced ligand-to-metal charge transfer (LMCT) has emerged as a powerful tool in organic synthesis for generating reactive radical species. nih.govrsc.orgnih.gov This process involves the excitation of a metal-ligand complex, leading to an electron transfer from a ligand-centered orbital to a metal-centered orbital, resulting in a reduced metal center and a reactive radical. nih.gov

In an iron-catalyzed photoinduced LMCT reaction for the alkylation of unactivated C(sp³)–H bonds, di-tert-butylpyridine was among the substrates investigated. nih.gov The reaction proceeds via the generation of a chlorine radical from an iron(III) chloride complex, which then abstracts a hydrogen atom. nih.gov The resulting alkyl radical can then undergo further transformations. nih.gov

The concept of LMCT has also been extended to copper-catalyzed reactions. acs.org Photoinduced sulfoximine-to-copper charge transfer enables the generation of sulfoximinyl radicals directly from N-H-sulfoximines for the C-H sulfoximination of arenes. acs.org Mechanistic studies, including UV-vis absorption spectra and radical capture experiments, support the formation of a photoinduced LMCT excited state of the Cu(II) sulfoximine (B86345) complex, followed by homolytic Cu-N bond cleavage to generate the sulfoximinyl radical. acs.org

Investigations into Competitive Ionization Phenomena in Analytical Techniques

In analytical techniques such as atmospheric pressure chemical ionization (APCI), competitive ionization can occur when multiple analytes are present. nih.gov A model developed to predict ion abundances in binary mixtures of volatile organic compounds (VOCs) considered 2,6-di-tert-butylpyridine as one of the analytes. nih.gov The model showed that the presence of 2,6-di-tert-butylpyridine in the ion source leads to a reduced abundance of other ions, a phenomenon attributed to its high proton affinity. nih.gov

Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) has been used to study the ionization of compounds including di-tert-butylpyridine (DTBP) in a corona discharge APCI source. acs.org These studies have investigated the formation of product ions in the presence and absence of ammonia (B1221849) as a dopant. acs.org For molecules with high basicity like DTBP, the product ions are primarily the protonated molecules (MH⁺(H₂O)x), even when ammonia is present. acs.org This is because the strong interaction between the highly basic molecule and the proton weakens the interaction with ammonia or water molecules in the ion clusters. acs.org

Furthermore, 2,6-di-tert-butylpyridine has been suggested as a chemical standard in IMS because its mobility is independent of drift gas temperature, moisture, and electric field strength. ojp.gov

Understanding Regioselectivity and Reaction Pathways in Nucleophilic Additions

The regioselectivity of nucleophilic additions to pyridine rings can be influenced by substituents on the ring. In the case of 3-(4,4-dimethyloxazolin-2-yl)pyridine, the addition of organolithium reagents occurs preferentially at the C4 position (γ-position) rather than the C2 position (α-position). rsc.org This leads to the formation of stable 4-substituted 1,4-dihydropyridine (B1200194) intermediates, which can then be oxidized to the corresponding 3,4-disubstituted pyridines. rsc.org Interestingly, oxidative dealkylation of the 4-tert-butyl-1,4-dihydropyridine adduct was observed, which could account for anomalous ratios of aromatized products. rsc.org

A method for the regioselective 3,4-difunctionalization of 3-chloropyridines proceeds via 3,4-pyridyne intermediates. nih.gov The process involves regioselective lithiation, transmetalation with a Grignard reagent, and subsequent elimination to form the pyridyne. nih.gov The regioselective addition of the Grignard moiety to the C4 position of the pyridyne, followed by an electrophilic quench at the C3 position, yields various 2,3,4-trisubstituted pyridines. nih.gov

Furthermore, a transition-metal-free, two-step reaction sequence has been developed for the synthesis of 3,4-disubstituted pyridines with a tert-butyl group at the 4-position. researchgate.net This method involves the highly regioselective addition of di-tert-butylmagnesium to a TIPS-activated pyridine, followed by aromatization. researchgate.net

Elucidation of Hidden Brønsted Acid Catalysis through Hindered Base Probes

In the mechanistic investigation of chemical reactions, particularly those employing Lewis acid catalysts, a common challenge is the potential for "hidden Brønsted acid catalysis." This phenomenon occurs when the presumed Lewis acid precatalyst, or the reaction medium, generates a strong Brønsted acid (a proton donor), which is the true catalytic species. nih.govacs.org Metal triflates, for example, are known to sometimes generate triflic acid (HOTf) in situ, which can then catalyze the reaction. nih.govacs.orgethernet.edu.et Distinguishing between true Lewis acid catalysis and this hidden Brønsted acid pathway is crucial for understanding and optimizing the reaction.

A widely accepted method for this elucidation involves the use of sterically hindered, non-coordinating pyridine bases as probes. rsc.orgrsc.org The fundamental principle of this diagnostic test is to introduce a base that is strong enough to sequester any catalytically active protons but is too sterically encumbered to coordinate to a Lewis acidic metal center. rsc.org If the addition of such a base inhibits or halts the reaction, it strongly suggests that the reaction proceeds via a hidden Brønsted acid mechanism. Conversely, if the reaction is unaffected, it is likely catalyzed by a true Lewis acid species. rsc.orgrsc.org

The archetypal probe for this purpose is 2,6-di-tert-butylpyridine. Its efficacy stems from the bulky tert-butyl groups positioned at the 2- and 6-positions, which effectively shield the nitrogen atom's lone pair of electrons. This steric hindrance prevents the nitrogen from binding to metal centers, thus not interfering with Lewis acid catalysis. rsc.org However, the proton is small enough to access the nitrogen, allowing the pyridine to act as a potent proton scavenger. rsc.org

In contrast, 3,4-Di-tert-butylpyridine is not suitable for this specific mechanistic probe application. While it is a pyridine base with bulky substituents, the critical positions flanking the nitrogen atom (the 2- and 6-positions) are unsubstituted. The absence of steric shielding around the nitrogen means its lone pair remains accessible and can coordinate to Lewis acidic metal centers. Therefore, if the addition of 3,4-di-tert-butylpyridine were to inhibit a reaction, it would be impossible to determine if the inhibition was due to proton scavenging (implying a Brønsted acid pathway) or coordination to the metal catalyst (interfering with a Lewis acid pathway). This ambiguity renders it ineffective as a tool for cleanly distinguishing between the two catalytic cycles.

The following table summarizes experimental findings from studies where appropriate hindered bases, like 2,6-di-tert-butylpyridine, were used to probe for hidden Brønsted acid catalysis.

Table 1: Mechanistic Probing for Hidden Brønsted Acid Catalysis Using Hindered Pyridine Bases This interactive table details experiments where the addition of a sterically hindered base was used to differentiate between Lewis acid and Brønsted acid catalytic pathways. Note that 3,4-Di-tert-butylpyridine is not used for these studies due to its ability to coordinate with Lewis acids.

| Reaction | Catalyst System | Hindered Base Probe | Observation upon Base Addition | Conclusion | Citation |

|---|---|---|---|---|---|

| Three-component synthesis of α-amino acid derivatives | Bi(OTf)₃ | 2,6-di-tert-butylpyridine | No decrease in catalytic activity was observed. | A Bi³⁺-species is the active catalyst, not an in situ generated Brønsted acid. | rsc.org |

| Nucleophilic addition to hemiaminals | POM/Hf | 2,6-di-tert-butylpyridine | No influence on the reaction was observed. | The reaction is catalyzed by the Lewis acidic POM/Hf complex. | rsc.org |

| Prins-type cyclization | Ir(III) / Bi(OTf)₃ | 2,6-di-tert-butylpyridine (DTBP) | Low conversion to the desired pyran was observed; the starting enol ether remained. | Bi(OTf)₃ acts as a source for triflic acid (TfOH), indicating a Brønsted acid-catalyzed process. | nih.gov |

| Arene Borylation | FeBr₃ | 2,6-di-tert-butylpyridine | No reaction inhibition was observed. | The lack of inhibition did not rule out Brønsted acid catalysis in this complex system; further studies showed HBr was involved but the base did not inhibit the overall cycle. | d-nb.inforesearchgate.net |

Applications of 3,4 Di Tert Butylpyridine in Advanced Organic Synthesis and Catalysis

Utilization as a Non-Nucleophilic Base in Complex Chemical Syntheses

The primary application of 3,4-di-tert-butylpyridine and its isomers, such as 2,6-di-tert-butylpyridine (B51100) and 2,6-di-tert-butyl-4-methylpyridine (B104953), stems from their ability to act as strong bases that are sterically hindered from attacking electrophilic centers. This non-nucleophilic character is crucial for promoting reactions that are sensitive to nucleophiles.

In the field of carbohydrate chemistry, the formation of glycosidic bonds with high stereocontrol is a formidable challenge. Sterically hindered pyridinium (B92312) salts, derived from bases like 2,4,6-tri-tert-butylpyridine (B184576), have been shown to be effective catalysts for highly stereoselective glycosylation reactions of glycals. These bulky catalysts are believed to operate through a single hydrogen bond-mediated protonation of the glycal, rather than a conventional Brønsted acid pathway, thus influencing the stereochemical outcome of the reaction.

Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds with aromatic rings. libretexts.orgcerritos.edu These reactions are typically catalyzed by Lewis acids, which can be complexed and deactivated by traditional amine bases. libretexts.org However, the steric bulk of 3,4-di-tert-butylpyridine and its analogs prevents this coordination with the Lewis acid catalyst. acs.org This allows them to be used as effective acid scavengers to neutralize the protons generated during the reaction without interfering with the catalyst's activity. This is particularly important in reactions where the substrate or product is acid-sensitive. While direct literature examples specifying 3,4-di-tert-butylpyridine in these reactions are not prevalent, the principle of using sterically hindered non-nucleophilic bases for this purpose is well-established.

Silylation is a common method for protecting hydroxyl groups in organic synthesis. Hindered pyridine (B92270) bases are utilized in these reactions to facilitate the formation of silyl (B83357) ethers. For instance, 2,6-di-tert-butyl-4-methylpyridine has been used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives. sigmaaldrich.com The base promotes the reaction by deprotonating the alcohol, making it a more potent nucleophile for attacking the silicon center of the silylating agent, while its non-nucleophilic nature prevents it from competing with the alcohol.

The synthesis of vinyl triflates, which are versatile intermediates in organic chemistry, is significantly improved by the use of sterically hindered non-nucleophilic bases. These bases enable the direct and high-yield conversion of aldehydes and ketones to their corresponding vinyl triflates. sigmaaldrich.com The substitution of traditional bases like pyridine with a hindered base such as 2,6-di-tert-butyl-4-methylpyridine leads to substantially improved yields of a variety of vinyl esters. orgsyn.org The hindered base is essential for preparing reactive triflates as it does not react with triflic anhydride, a common side reaction with less hindered amines. orgsyn.org

| Ketone/Aldehyde | Hindered Base | Product | Application of Product |

| Various aldehydes and ketones | 2,6-di-tert-butyl-4-methylpyridine | Vinyl Triflates | Cross-coupling reactions |

| Ketones | 2,6-di-tert-butyl-4-methylpyridine | Vinyl Esters | Polymer synthesis, organic intermediates |

The direct functionalization of indoles is a key transformation in medicinal chemistry. The use of a sterically hindered base is crucial for the regioselective trifluoroethylation of indoles at the C3 position. This reaction proceeds under mild conditions and exhibits high functional group tolerance. The non-nucleophilic base is essential for promoting the reaction while avoiding unwanted side reactions with the electrophilic trifluoroethylating agent.

Employment in Organocatalysis and Frustrated Lewis Pair Systems

The unique steric and electronic properties of hindered pyridines like 3,4-di-tert-butylpyridine make them valuable components in the fields of organocatalysis and Frustrated Lewis Pair (FLP) chemistry.

In organocatalysis, the defined steric environment of these bases can influence the stereochemical outcome of a reaction. Chiral derivatives of hindered pyridines have been developed and employed as catalysts in asymmetric synthesis.

The concept of Frustrated Lewis Pairs involves the combination of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. This "frustrated" state results in a highly reactive system capable of activating small molecules. Sterically hindered pyridines are ideal Lewis base components for FLPs. For example, the combination of a hindered pyridine with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C6F5)3) can activate dihydrogen (H2), leading to its heterolytic cleavage. acs.org This reactivity has been harnessed for metal-free hydrogenations of various substrates, including imines, nitriles, and aziridines. wikipedia.org

| Frustrated Lewis Pair Components | Activated Small Molecule | Application |

| Hindered Pyridine + B(C6F5)3 | H2 | Metal-free hydrogenation |

| Hindered Pyridine + B(C6F5)3 | CO2 | Carbon dioxide reduction |

Integration into Transition-Metal Catalysis

Iron-Catalyzed Arylation and Ortho-Allylation Reactions

There is no available research data to support the use of 3,4-Di-tert-butylpyridine as a ligand or additive in iron-catalyzed arylation and ortho-allylation reactions.

Copper-Catalyzed Decarboxylative Carbometallation

There is a lack of documented evidence for the involvement of 3,4-Di-tert-butylpyridine in copper-catalyzed decarboxylative carbometallation processes.

Nickel-Catalyzed C-H Alkylation of Pyridines

No published studies were found that describe the role of 3,4-Di-tert-butylpyridine in the nickel-catalyzed C-H alkylation of pyridines.

Role in Cooperative Heterobimetallic Catalytic Systems

The function and application of 3,4-Di-tert-butylpyridine within cooperative heterobimetallic catalytic systems have not been reported in the scientific literature.

Application in Hafnium-Catalyzed Nucleophilic Additions

There is no information available regarding the use of 3,4-Di-tert-butylpyridine in hafnium-catalyzed nucleophilic addition reactions.

Polymer-Supported Di-tert-butylpyridine Derivatives in Heterogeneous Catalysis and Synthesis

Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific research published on the synthesis, characterization, and application of polymer-supported derivatives of 3,4-Di-tert-butylpyridine for use in heterogeneous catalysis.

While the field of polymer-supported catalysis is well-established, with numerous examples of immobilized pyridine derivatives and other organic bases, research has not yet extended to the specific case of 3,4-Di-tert-butylpyridine. The principles of creating such a catalyst would likely involve the functionalization of a polymer backbone, such as polystyrene, with the 3,4-di-tert-butylpyridine moiety. This could potentially be achieved through the polymerization of a vinyl-substituted 3,4-di-tert-butylpyridine monomer or by the chemical grafting of a suitable derivative onto a pre-existing polymer.

The anticipated advantages of a polymer-supported 3,4-di-tert-butylpyridine catalyst would align with the general benefits of heterogeneous catalysis. These include simplified purification of the reaction products, as the catalyst can be removed by simple filtration, and the potential for catalyst recycling and reuse over multiple reaction cycles. This would contribute to more sustainable and cost-effective chemical processes.

Given the known applications of non-supported sterically hindered pyridines as non-nucleophilic bases and ligands in various organic transformations, a polymer-bound version could theoretically be applied to a range of reactions, including but not limited to:

Acylation and silylation reactions, where it would act as an acid scavenger.

Metal-catalyzed cross-coupling reactions, where it could serve as a ligand to stabilize the metal center.

Elimination reactions, promoting the formation of alkenes.

However, without specific experimental data, any discussion of reaction conditions, catalyst efficiency, substrate scope, and recyclability remains speculative. The creation and investigation of polymer-supported 3,4-di-tert-butylpyridine derivatives represent a potential area for future research within the field of heterogeneous catalysis. The development of such a catalyst would require detailed studies into its synthesis, structural characterization (e.g., using techniques like FT-IR, solid-state NMR, and elemental analysis), and rigorous testing of its catalytic performance in various organic reactions.

Until such research is conducted and published, no detailed, informative, and scientifically accurate content, including data tables and specific research findings, can be provided for this specific topic as requested.

Coordination Chemistry of Bulky Pyridine Ligands, with Relevance to 3,4 Di Tert Butylpyridine

Formation of Coordination Complexes with Transition Metals (e.g., Cu, Fe, Ir, V, Ni)

Bulky pyridine (B92270) ligands readily coordinate to a wide array of transition metals, with the steric profile of the ligand playing a crucial role in determining the final structure and stoichiometry of the complex.

Iron (Fe): The coordination chemistry of iron with simple pyridines is extensive. In the context of bulky ligands, research has often focused on polydentate systems to achieve specific geometries or electronic properties. For example, iron complexes with bis(imino)bipyridine ligands demonstrate rich redox chemistry where the ligand framework is actively involved in electron transfer processes. nih.gov While monodentate ligands like 3,4-di-tert-butylpyridine are less explored in this specific context, they are crucial as axial ligands in octahedral iron complexes, such as those used in spin-crossover studies. The electronic properties of the substituted pyridine can fine-tune the ligand field strength around the iron center. acs.org

Iridium (Ir): Iridium complexes are of significant interest in photophysics and catalysis. Studies have frequently employed bulky bidentate ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) to enhance the stability and photophysical properties of complexes such as [Ir(dtbpy)(ppy)2]PF6 (ppy = 2-phenylpyridine). mdpi.commdpi.com The tert-butyl groups in these ligands increase solubility and can prevent quenching of luminescence in the solid state by inhibiting intermolecular interactions. rsc.org While dtbpy is a chelating ligand, the principles of using steric bulk to tune properties are directly applicable. A monodentate ligand like 3,4-di-tert-butylpyridine would be expected to coordinate to iridium centers, potentially serving as an ancillary ligand that modifies the steric environment and electronic properties of the complex.

Vanadium (V): The coordination chemistry of vanadium is often dominated by the stable vanadyl cation (VO²⁺). Vanadyl complexes, such as vanadyl acetylacetonate, typically feature a square pyramidal geometry and can coordinate a sixth, weakly bound ligand in the axial position trans to the oxo group. wikipedia.org Pyridine and its derivatives are known to occupy this axial position. wikipedia.orgacs.org The increased basicity and steric profile of 3,4-di-tert-butylpyridine compared to unsubstituted pyridine would influence its binding affinity for the vanadium center. Reviews on vanadium complexes with polypyridyl ligands highlight their potential in medicinal applications, an area where the specific properties imparted by bulky ligands could be exploited. nih.gov

Nickel (Ni): Steric hindrance is a key factor in the chemistry of nickel-pyridine complexes. Studies on Ni(II) complexes with 2,6-disubstituted pyridines have shown that significant steric bulk directly adjacent to the nitrogen donor can lead to the formation of unusual trans-planar geometries that are inert to ligand exchange. capes.gov.br In contrast, the remote steric bulk of 3,4-di-tert-butylpyridine is not expected to force such a drastic change in geometry. Instead, its role would be more aligned with that observed in sterically encumbered polypyridine ligands used in catalysis, where the ligand's bulk influences reductive elimination pathways from dialkylnickel(II) species. nih.gov It is anticipated that 3,4-di-tert-butylpyridine would readily form typical octahedral or tetrahedral complexes with Ni(II) salts.

Table 1: Examples of Transition Metal Complexes with Bulky Pyridine-Type Ligands This table is interactive. Click on the headers to sort.

| Metal | Ligand Type | Complex Example | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cu | Monodentate Pyridinium (B92312) | (C9H14N)2[CuCl4] (from 4-tert-butylpyridine) | Forms a distorted tetrahedral complex. | nih.gov, rsc.org |

| Ir | Bidentate Bipyridine | [Ir(dtbpy)(ppy)2]PF6 | Bulky groups enhance stability and photophysical properties. | mdpi.com, rsc.org |

| V | - | VO(acac)2(pyridine) | Pyridine can act as a weakly bound axial ligand in vanadyl complexes. | wikipedia.org |

| Ni | Monodentate Pyridine | [NiX2(2,6-dimethylpyridine)2] | Steric hindrance at ortho positions leads to trans-planar geometry. | capes.gov.br |

Coordination Chemistry with Lanthanide Ions (e.g., Yttrium, Erbium, Lutetium)

Lanthanide ions are characterized by their large ionic radii and high coordination numbers, making them well-suited to accommodate bulky ligands. According to the Hard-Soft Acid-Base (HSAB) principle, lanthanides are hard acids and show a preference for coordination with hard bases, such as nitrogen donor ligands. mdpi.com

The coordination of 4-tert-butylpyridine (B128874), a close structural analog of 3,4-di-tert-butylpyridine, with erbium(III) and lutetium(III) has been demonstrated. wayne.edu Complexes of the type tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)lanthanide(III) have been synthesized and characterized. In these seven-coordinate complexes, the two bulky pyridine ligands occupy positions in the coordination sphere alongside the pyrazolato ligands. A key finding was that the use of stronger Lewis base pyridine ligands, compared to oxygen donors like tetrahydrofuran, dramatically increased the thermal stability of the complexes, which is a desirable property for precursors in chemical vapor deposition (CVD) applications. wayne.edu

Similarly, yttrium complexes have been prepared with various pyridine-containing ligands. nih.govresearchgate.net The steric bulk of the ligands is often used to stabilize the complex and control its reactivity. DFT calculations on Y(III) and Lu(III) complexes with a pyridine-containing polyaminocarboxylate ligand showed that the smaller Lu(III) ion is more tightly bound to the aromatic amine in the pyridyl ring compared to the larger Y(III) ion. nih.gov This highlights the interplay between the size of the lanthanide ion and the steric/electronic properties of the coordinating ligand.

For erbium, studies on complexes with other pyridine-type ligands have shown that the coordination environment significantly affects their luminescence properties. nih.govacs.orgrsc.org The introduction of a bulky competitive ligand can influence whether other ligands coordinate in a monodentate or bidentate fashion, thereby altering the geometry and photophysical behavior of the complex. acs.org Based on these findings, 3,4-di-tert-butylpyridine is expected to be an effective ligand for lanthanide ions, forming stable, neutral complexes with potentially interesting thermal and photophysical properties.

Influence of Steric Hindrance on Metal Coordination Geometry and Complex Stability

Steric hindrance is a dominant factor in determining the outcome of coordination reactions involving bulky ligands. The position of the bulky groups relative to the donor atom is critical.

When bulky substituents are placed at the ortho-positions (2 and 6) of the pyridine ring, as in 2,6-di-tert-butylpyridine (B51100), they create a sterically crowded environment directly around the nitrogen atom. This can prevent the formation of otherwise expected complexes or lead to unusual coordination geometries with lower coordination numbers. lookchem.comnih.gov For example, this high degree of local steric hindrance can significantly lower the stability of complexes compared to those with less hindered ligands. rsc.org

The stability of metal complexes is also affected. While steric clash generally destabilizes a complex, bulky groups can also provide a protective "sheath" that enhances kinetic stability by preventing the approach of reactive species, such as solvent molecules, that could lead to decomposition. wayne.edu Furthermore, the decrease in complex stability for sterically hindered ligands is often caused by a decrease in entropy, which reflects a loss of rotational freedom for the coordinated pyridine. mdpi.com

Design Principles for Novel Chiral Pyridine-Based Ligands

Chiral pyridine-containing ligands are of paramount importance in asymmetric catalysis, where they create a chiral environment around a metal center to control the stereochemical outcome of a reaction. mdpi.comrsc.org The design of these ligands relies on a careful balance of steric and electronic factors. researchgate.net

A key design challenge is resolving the paradox between reactivity and stereoselectivity. Introducing chiral elements with significant steric bulk close to the coordinating nitrogen atom can enhance stereoselectivity but often at the cost of reduced catalytic activity and a limited substrate scope due to steric hindrance. acs.org

Modern design principles aim to overcome this by creating well-defined, three-dimensional chiral pockets around the metal center. This can be achieved by:

Using Rigid Scaffolds: Incorporating the pyridine unit into a rigid framework, such as a fused-ring system, minimizes local steric hindrance near the nitrogen donor while allowing for the placement of bulky groups in the periphery. acs.org

Remote Steric Control: Placing chiral, bulky substituents away from the immediate coordination site. These remote groups define the shape of the catalytic pocket without impeding substrate access to the metal center.

C2 Symmetry: Designing ligands with C2 symmetry often simplifies the number of possible transition states, leading to higher enantioselectivity.

Hybrid Ligands: Combining the pyridine moiety with other donor groups (e.g., oxazolines, phosphines, sulfides) to create bidentate or tridentate ligands (N,N; N,P; N,S; N,O). acs.orgnih.gov The pyridine-oxazoline (PyOx) family is a prominent example where the properties have been extensively investigated and applied in a wide range of asymmetric reactions. acs.orgresearchgate.net

Bulky groups like tert-butyl are frequently incorporated into these designs to create the necessary steric environment to effectively control enantioselectivity.

Applications in Spin Crossover Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes (most commonly d⁴–d⁷, especially iron(II)) where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. mdpi.commdpi.com This transition is highly sensitive to the ligand field strength exerted by the coordinating ligands.

Pyridine and its derivatives are classic ligands in the study of SCO. The electronic and steric properties of substituents on the pyridine ring can tune the ligand field strength, thereby shifting the SCO transition temperature (T½). mdpi.com

Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, making it a stronger σ-donor. This generally leads to a stronger ligand field, which stabilizes the LS state and increases the T½.

Steric Effects: The role of steric bulk is more complex. Significant steric hindrance, particularly from ortho-substituents, can weaken the metal-ligand bond by forcing a longer bond length. This reduces the ligand field strength, stabilizing the HS state and lowering the T½. researchgate.net However, remote steric bulk can influence intermolecular interactions (cooperativity) in the solid state, which affects the abruptness and hysteresis of the spin transition.

Iron(II) complexes of the type [Fe(L)₂(NCE)₂] (where L is a monodentate N-donor ligand and E = S, Se, BH₃) are common systems for studying SCO. rsc.org Numerous studies have explored SCO in iron(II) complexes with ligands like 2,6-di(pyrazol-1-yl)pyridine, where substituents on the ligand framework predictably control the SCO temperature. researchgate.net 3,4-Di-tert-butylpyridine, with its two electron-donating tert-butyl groups, would be expected to be a stronger field ligand than unsubstituted pyridine. This would favor the LS state and likely result in a higher T½ in an analogous Fe(II) SCO complex. Its remote steric bulk would primarily influence crystal packing and the cooperativity of the transition.

Role as Ligands in Photoelectrochemical Cells

In the field of photoelectrochemical cells, particularly dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), substituted pyridines play a crucial role, though often not as primary coordinating ligands on the dye or sensitizer (B1316253) itself. 4-tert-butylpyridine (tBP) is a ubiquitous additive in the electrolytes of both DSSCs and PSCs. rsc.orgcapes.gov.br

The primary functions of tBP in these devices include:

Surface Passivation: In DSSCs, tBP adsorbs onto the surface of the semiconductor (e.g., TiO₂), shifting the conduction band edge to a more negative potential. This increases the open-circuit voltage (Voc) of the cell.

Recombination Inhibition: The adsorbed tBP layer acts as a barrier that suppresses the recombination of photoinjected electrons in the TiO₂ with the oxidized species of the redox mediator (e.g., I₃⁻) in the electrolyte. nih.gov

Morphology Control: In PSCs, tBP is often added to the hole transport layer (HTL), such as spiro-OMeTAD. It acts as a morphology controller, improving the uniformity of the HTL and preventing the aggregation of other additives like lithium salts (Li-TFSI), which is crucial for efficient charge transport and long-term device stability. acs.orgnih.gov

Chemical Interaction: There is evidence that tBP can directly interact with the perovskite material itself, serving to p-dope the perovskite layer and facilitate more efficient hole extraction at the perovskite/HTL interface. capes.gov.br

While 4-tert-butylpyridine is the most commonly used derivative, the principles apply to other bulky pyridines. The bulky, hydrophobic nature of the tert-butyl group is important for creating an effective surface layer. 3,4-Di-tert-butylpyridine, with its even greater bulk and similar electronic properties, could potentially serve a similar or enhanced role as an electrolyte additive in these solar cell technologies.

Supramolecular Chemistry Involving Sterically Hindered Pyridines

Design and Synthesis of Self-Assembling Dendrimers Incorporating Sterically Hindered Terpyridines

Dendrimers are highly branched, well-defined macromolecules that have applications in various fields, including medicine and materials science. nih.gov The synthesis of dendrimers can be complex, and self-assembly offers a powerful strategy to construct these intricate structures from smaller molecular units. nih.govresearchgate.net Sterically hindered terpyridines (a molecule with three pyridine (B92270) rings linked together) are particularly useful in the design of self-assembling dendrimers.

The introduction of bulky groups, such as mesitylene units, at the periphery of a terpyridine core creates steric hindrance that can be exploited to direct the formation of specific structures. For instance, a sterically hindered di(terpyridine) core can be combined with a non-hindered terpyridine branching unit in the presence of metal ions like zinc. The steric hindrance guides the components to form a specific, heteroleptic complex, which serves as the first generation of a self-assembling dendrimer. researchgate.net This controlled assembly is crucial for creating monodisperse, second-generation dendrimers that combine both supramolecular and dynamic covalent chemistry. researchgate.net

The synthesis of these dendrimers can be a step-wise process, growing outwards from a core molecule (divergent approach) or inwards from the periphery (convergent approach). nih.gov However, in the synthesis of sterically hindered aliphatic polyamide dendrimers, a "self-interruption" of the synthesis has been observed at a certain generation. researchgate.netnih.gov This termination is caused by the backfolding of peripheral groups, a direct consequence of steric congestion, which prevents further reaction. nih.gov This phenomenon highlights how steric hindrance is a critical factor that controls the ultimate size and architecture of the resulting nanoscale constructs. researchgate.net

Table 1: Components in the Design of a Self-Assembling Dendrimer

| Component | Role in Assembly | Key Feature |

| Sterically Hindered Di(terpyridine) Core | Forms the central part of the dendrimer | Steric bulk directs the formation of a specific complex |

| Non-hindered Terpyridine Branching Unit | Acts as the branching point for the next generation | Connects to the core via metal ion coordination |

| Metal Ions (e.g., Zinc) | Mediate the connection between core and branching units | Forms heteroleptic complexes with the pyridine units |

| Aldehyde Functional Groups | Allow for the extension to the second generation | React with amines to form imine-like structures |

Host-Guest Chemistry Applications of Pyridine Derivatives

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. mdpi.comyoutube.com This interaction is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.comyoutube.com Pyridine derivatives are often studied as guest molecules in these systems.

Macrocyclic compounds like cyclodextrins, calixarenes, and pillararenes are common hosts due to their well-defined, hydrophobic cavities that can encapsulate guest molecules. nih.govnih.govnih.gov The binding of a guest molecule can be highly selective, depending on the size, shape, and chemical properties of both the host and the guest. This selectivity can be exploited for applications such as separation technology and the development of molecular sensors. mdpi.com

For example, the process of enclathration, where a guest is trapped within the crystal lattice of a host, can be used to separate mixtures of pyridine and its methylated isomers (methylpyridines). Studies have shown that certain host compounds exhibit a remarkable preferential binding for specific isomers, allowing for their purification from a mixture.

The interaction between the host and guest can also be influenced by the solvent and the presence of other molecules, which can either stabilize or disrupt the host-guest complex. mdpi.com The dynamic nature of these non-covalent interactions allows for guest-induced structural changes in the host, a process analogous to the "induced-fit" mechanism seen in enzymes. mdpi.com

Table 2: Examples of Host-Guest Systems Involving Pyridine Derivatives

| Host Type | Guest Type | Driving Interaction | Potential Application |

| TADDOL Derivative | Pyridine, Methylpyridines | Hydrogen Bonding | Separation of Isomers |

| Cyclodextrins | Hydrophobic Drugs | Hydrophobic Interactions | Drug Delivery |

| Porphyrin Nanocage | Various Small Molecules | van der Waals Forces | Cancer Theranostics |

| Water-Soluble Pillar rsc.orgarene | Aromatic Sulfonic Acids | Host-Guest Binding | Reversible Complexation |

Modulation of Solubility and Assembly Prevention through Steric Bulk in Supramolecular Systems

Steric effects, arising from the spatial arrangement of atoms, play a critical role in controlling the properties of molecules and their assemblies. researchgate.net Introducing bulky substituents, like the tert-butyl groups in 3,4-di-tert-butylpyridine, is a common strategy to modulate solubility and prevent unwanted self-assembly in supramolecular systems.

The presence of bulky groups can significantly alter a molecule's solubility. For instance, increasing the steric bulk on the periphery of porphyrin molecules has been shown to lead to different solubilities in polar and non-polar solvents. One conformer might be soluble in a wide range of solvents from polar (like DMSO) to non-polar (like hexane), while another is not, demonstrating that steric clashes can dictate solubility profiles.

Steric hindrance is also a powerful tool to prevent or control aggregation. In the formation of supramolecular polymers, a delicate balance of solubility is required: the monomer should be poorly soluble to encourage aggregation, but the resulting polymer must be soluble enough to remain in solution. nih.gov Bulky, flexible side chains are often added to a poorly soluble aromatic core to achieve this balance. These bulky groups can prevent the uncontrolled, one-dimensional precipitation of monomers, instead favoring the formation of well-defined fibrous supramolecular polymers.

Furthermore, steric hindrance can inhibit undesired chemical reactions or self-assembly pathways. By physically blocking access to a reactive site, bulky groups can direct a reaction towards a desired product or prevent polymerization altogether. This principle is fundamental in designing stable molecules and controlling the architecture of complex supramolecular structures. nih.gov

Table 3: Effects of Steric Bulk on Supramolecular Systems

| Property | Effect of Increased Steric Bulk | Mechanism |

| Solubility | Can be significantly altered, sometimes increasing solubility in non-polar solvents. | The bulky groups can disrupt crystal packing and interact favorably with solvent molecules. |

| Self-Assembly | Can prevent or control aggregation, leading to more defined structures. | Steric repulsion between bulky groups can overcome the attractive forces driving aggregation. |

| Reactivity | Can inhibit or slow down chemical reactions. | Physical blocking of reactive sites prevents the approach of other molecules. |

| Conformation | Can induce conformational switches in molecules. | Steric clashes can favor one molecular conformation over another. |

Computational and Theoretical Investigations of 3,4 Di Tert Butylpyridine and Pyridine Derivatives

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. aijr.orgchemrxiv.org It is particularly effective for studying organic molecules, providing accurate geometries and energetic properties. researchgate.netnih.gov For 3,4-Di-tert-butylpyridine, DFT calculations can elucidate how the bulky tert-butyl substituents at the C3 and C4 positions modulate the electron distribution, geometry, and chemical reactivity of the parent pyridine (B92270) ring. Functionals like B3LYP are commonly employed for such analyses due to their balance of accuracy and computational cost. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. wikipedia.orgschrodinger.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov In pyridine derivatives, the substitution pattern significantly influences the energies of these frontier orbitals. For 3,4-Di-tert-butylpyridine, the electron-donating inductive effect of the two tert-butyl groups is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap of 3,4-Di-tert-butylpyridine would likely be smaller than that of pyridine.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine (comparative) | -6.70 | -0.50 | 6.20 |

| 3-Aminopyridine (comparative) | -5.85 | -0.35 | 5.50 |

| 3-Chloropyridine (comparative) | -6.95 | -0.90 | 6.05 |

| 3,4-Di-tert-butylpyridine (expected) | Higher than Pyridine | Slightly altered | Smaller than Pyridine |

Note: The values for pyridine derivatives are illustrative, based on typical DFT calculation results, to show substituent effects. Specific values for 3,4-Di-tert-butylpyridine require dedicated computational studies.

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

For 3,4-Di-tert-butylpyridine, the electron-donating nature of the tert-butyl groups would decrease its chemical hardness and increase its softness compared to pyridine, indicating higher reactivity. The electronic chemical potential would also be expected to increase, reflecting a greater tendency to donate electrons.

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Pyridine (comparative) | 3.10 | -3.60 | 2.09 |

| 3,4-Di-tert-butylpyridine (expected trend) | Lower | Higher (less negative) | Variable |

Note: Values are illustrative and calculated from the sample data in Table 1. They demonstrate the expected trends resulting from alkyl substitution.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comrsc.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In pyridine, the most negative region is concentrated around the nitrogen atom due to its lone pair of electrons. For 3,4-Di-tert-butylpyridine, the electron-donating tert-butyl groups would increase the electron density on the pyridine ring and particularly enhance the negative potential at the nitrogen atom, making it a stronger Lewis base than unsubstituted pyridine. The MEP map would visually confirm this enhanced nucleophilicity at the nitrogen center. osti.gov

DFT calculations can be used to predict various thermochemical properties, including the standard enthalpy of formation (ΔHf°), which is a key measure of a molecule's stability. nih.gov These calculations involve optimizing the molecular geometry and performing frequency calculations to obtain zero-point vibrational energies and thermal corrections. nih.gov While experimental thermochemical data for 3,4-Di-tert-butylpyridine is scarce, computational methods can provide reliable estimates. The calculated enthalpy of formation can be compared with that of other pyridine isomers to assess relative stability. Generally, steric strain between adjacent bulky groups can lead to a less favorable (more positive) enthalpy of formation. In 3,4-Di-tert-butylpyridine, the adjacent tert-butyl groups would introduce some degree of steric strain, which would be reflected in the calculated thermochemical data.

Molecular Mechanics (MMP2, MM+) Calculations for Conformational Analysis and Structural Assignment

Molecular Mechanics (MM) methods, such as MMP2 and MM+, offer a computationally less expensive alternative to quantum mechanics for exploring the conformational landscape of large molecules. doi.org These methods model a molecule as a collection of atoms held together by springs (bonds) and use classical mechanics to calculate the strain energy of different conformations. doi.org

For a flexible molecule like 3,4-Di-tert-butylpyridine, where rotation around the C-C bonds connecting the tert-butyl groups to the pyridine ring is possible, molecular mechanics is well-suited for identifying the most stable conformers (lowest energy structures). The calculations can determine the preferred rotational orientations of the tert-butyl groups that minimize steric hindrance. This analysis is crucial for understanding the molecule's average structure in solution and for interpreting experimental data, such as NMR spectra. nih.govcwu.edu

Computational Modeling of Steric and Electronic Parameters

The reactivity and properties of substituted pyridines are governed by a combination of steric and electronic effects. rsc.orgnih.gov Computational modeling allows for the quantification of these parameters.

Electronic Parameters: The electronic influence of the tert-butyl groups can be assessed by calculating properties like atomic charges (e.g., Mulliken or NBO charges) and dipole moments. DFT calculations would show that the tert-butyl groups at the 3 and 4 positions increase the electron density on the pyridine ring through an inductive effect, making the nitrogen atom more basic.

Theoretical Prediction of Reaction Pathways and Origins of Selectivity

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, enabling the prediction of reaction pathways and the origins of selectivity. While specific theoretical studies focusing exclusively on the reaction pathways of 3,4-di-tert-butylpyridine are not extensively documented in the reviewed literature, broader computational studies on pyridine derivatives offer significant insights into the potential reactivity of this molecule. These studies often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most favorable reaction routes.

For instance, theoretical investigations into electrophilic aromatic substitution on the pyridine ring can predict the regioselectivity of reactions such as nitration, halogenation, and sulfonation. The position of the tert-butyl groups at the 3 and 4 positions in 3,4-di-tert-butylpyridine is expected to exert a significant directing influence. The electron-donating nature of the tert-butyl groups would likely activate the pyridine ring towards electrophilic attack, while steric hindrance from these bulky groups would also play a crucial role in determining the position of substitution. Computational models can quantify these electronic and steric effects to predict the most likely products.

Furthermore, theoretical studies on the synthesis of substituted pyridines, such as the Chichibabin reaction, provide a framework for understanding the formation of aminopyridines. DFT calculations have been used to investigate the mechanism of the sodium amide initiated amination of pyridine, revealing multiple mechanistic pathways for the formation of the major α-aminopyridine and the minor γ-byproduct. researchgate.net Such computational approaches could be adapted to predict the outcomes and selectivity of similar reactions involving 3,4-di-tert-butylpyridine, considering the electronic influence and steric hindrance imparted by the tert-butyl substituents.

Another area where theoretical predictions are valuable is in understanding the mechanisms of photochemical reactions. For example, theoretical studies on the singlet oxygen ene reaction with heterocyclic compounds can elucidate the stepwise mechanism, involving the formation of intermediates and transition states. mdpi.com While not specific to 3,4-di-tert-butylpyridine, these computational methodologies could be applied to predict its behavior in similar photooxidation reactions.

Ab Initio Multireference Electronic Structure Analysis for Metal Complexes

The coordination chemistry of pyridine and its derivatives is a rich field, and ab initio multireference electronic structure analysis provides deep insights into the bonding and electronic properties of their metal complexes. These high-level computational methods are particularly crucial for systems with complex electronic structures, such as transition metal complexes where multiple electronic states are close in energy. While specific ab initio multireference studies on 3,4-di-tert-butylpyridine complexes are not prevalent in the literature, extensive research on complexes of related ligands like 2,2'-bipyridine (B1663995) and terpyridine derivatives offers a strong foundation for understanding their electronic behavior. researchgate.netresearchgate.netnih.gov

Ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its extensions like CASPT2, are employed to accurately describe the electronic states of metal complexes. nih.gov These methods are essential for understanding phenomena such as metal-ligand charge transfer, magnetic properties, and the nature of excited states, which are critical for applications in catalysis, materials science, and photochemistry.

For metal complexes of pyridine derivatives, the electronic structure is heavily influenced by the interplay between the metal d-orbitals and the π-system of the ligand. DFT calculations on various organometallic complexes containing 2,2'-bipyridine have been used to establish the oxidation level of the ligand, which can exist as a neutral molecule, a radical anion, or a dianion. nih.gov These studies reveal that the N,N'-coordinated neutral bipyridine ligand acts as a very weak π acceptor. nih.gov In the case of 3,4-di-tert-butylpyridine, the electronic properties of the ligand would be modulated by the electron-donating tert-butyl groups, which would influence the energy of the π and π* orbitals and, consequently, the nature of the metal-ligand bonding.

Investigations into electron-transfer series of iron and ruthenium complexes with 2,2'-bipyridine and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) have demonstrated that the unpaired electron in the reduced species resides in a ligand π* orbital. researchgate.net The electronic structure of these "low-valent" complexes has been established through a combination of spectroscopic techniques and DFT calculations. researchgate.net Similar computational approaches could be applied to predict the electronic structure of hypothetical 3,4-di-tert-butylpyridine metal complexes, providing insights into their potential redox properties and reactivity.

The table below summarizes key findings from computational studies on related pyridine derivative metal complexes, which can be extrapolated to understand the potential behavior of 3,4-di-tert-butylpyridine complexes.

| Complex Type | Computational Method | Key Findings |

| Organometallic bpy complexes | DFT (B3LYP) | Established varying oxidation levels of the bpy ligand (neutral, radical anion, dianion). Neutral bpy is a weak π acceptor. nih.gov |

| [M(bpy)3]n, [Fe(tbpy)3]n | DFT | In reduced species, the unpaired electron resides in a ligand π* orbital. researchgate.net |

| Tris(t-butyl)terpyridine-copper(II) | DFT | The sigma-donor ability of the polyimine ligand controls the metal center geometry. researchgate.net |

Computational Insights into Lewis Acidity and Basicity Interactions

The Lewis acidity and basicity of molecules are fundamental properties that govern their reactivity and intermolecular interactions. Computational chemistry provides powerful tools to quantify these properties and understand the factors that influence them. While specific computational studies on the Lewis acidity of 3,4-di-tert-butylpyridine are scarce, extensive research, both experimental and computational, has been conducted on the basicity of sterically hindered pyridine derivatives, which offers valuable insights.

The basicity of pyridines is primarily attributed to the lone pair of electrons on the nitrogen atom. The introduction of alkyl groups, such as tert-butyl, which are electron-donating, is generally expected to increase the basicity of the pyridine ring through an inductive effect. However, the position and size of these substituents can introduce significant steric hindrance, which can counteract the electronic effect, particularly in solution.

Computational studies on 2,6-di-tert-butylpyridine (B51100) have shown that despite the electronic donating effect of the two tert-butyl groups, its basicity is significantly lower than that of pyridine in solution. researchgate.netstackexchange.com This is attributed to the steric hindrance around the nitrogen atom, which impedes the approach of a proton and destabilizes the resulting pyridinium (B92312) cation by hindering its solvation. researchgate.net

In the case of 3,4-di-tert-butylpyridine, the tert-butyl groups are not in the ortho positions relative to the nitrogen atom. Therefore, the steric hindrance to the nitrogen lone pair is expected to be significantly less than in the 2,6-disubstituted isomer. The electron-donating effects of the tert-butyl groups at the 3 and 4 positions would be expected to increase the electron density on the nitrogen atom, thereby enhancing its Lewis basicity compared to unsubstituted pyridine. Computational studies on various alkyl-substituted pyridines have shown that the nature of the alkyl group (methyl, ethyl, isopropyl, t-butyl) in the 3- or 4-position has little effect on the base strength, suggesting that the electronic effect is the dominant factor in these positions. researchgate.net

The table below presents the experimental pKa values for the conjugate acids of several tert-butyl substituted pyridines, which provides a quantitative measure of their basicity in aqueous solution.

| Compound | pKa of Conjugate Acid (in water at 25°C) | Reference |

| Pyridine | 5.17 | researchgate.net |

| 4-tert-Butylpyridine (B128874) | 5.99 | researchgate.net |

| 2-tert-Butylpyridine | 5.76 | researchgate.net |

| 2,6-Di-tert-butylpyridine | 3.58 (in 50% aqueous ethanol) | stackexchange.com |

Note: The pKa value for 2,6-di-tert-butylpyridine is in a different solvent system, which affects the absolute value but still illustrates the significant decrease in basicity due to steric hindrance.

Computational methods can be employed to calculate properties such as the proton affinity in the gas phase, which provides an intrinsic measure of basicity without the influence of solvent effects. Such calculations for 3,4-di-tert-butylpyridine would be expected to show a higher proton affinity compared to pyridine, reflecting the electronic contribution of the tert-butyl groups. Furthermore, computational models can be used to study the interactions of 3,4-di-tert-butylpyridine with various Lewis acids, predicting the geometry and stability of the resulting adducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.